molecular formula C10H13NO2 B7719255 N-Benzyl-2-methoxyacetamide CAS No. 2945-05-3

N-Benzyl-2-methoxyacetamide

Cat. No.: B7719255
CAS No.: 2945-05-3
M. Wt: 179.22 g/mol
InChI Key: VLAPGEODGZEQPC-UHFFFAOYSA-N
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Description

N-Benzyl-2-methoxyacetamide is an organic compound with the molecular formula C10H13NO2. It is an amide derivative that has been studied for its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methoxy group attached to the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-2-methoxyacetamide can be synthesized through a one-pot biocatalytic amine transaminase/acyl transferase cascade. This method involves the formation of amides from the corresponding aldehydes or ketones in aqueous solution. The process utilizes enzymes such as acyl transferase from Mycobacterium smegmatis, which can perform trans-acylations in aqueous solution . The reaction conditions typically involve mild temperatures and the use of inexpensive starting materials, making it a cost-effective and environmentally friendly method.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The use of biocatalytic methods is preferred due to their efficiency and sustainability. The process can achieve high conversions, up to 97%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions depending on the desired product.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-Benzyl-2-methoxyacetamide has been explored for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of N-Benzyl-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as acyl transferases and amine transaminases, facilitating the formation of amide bonds. The molecular targets include the active sites of these enzymes, where the compound undergoes catalytic transformations .

Comparison with Similar Compounds

    N-Benzylacetamide: Similar structure but lacks the methoxy group.

    N-Methoxyacetamide: Similar structure but lacks the benzyl group.

    N-Benzyl-2-methoxyethanamide: Similar structure with an ethanamide moiety instead of acetamide.

Uniqueness: N-Benzyl-2-methoxyacetamide is unique due to the presence of both benzyl and methoxy groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-benzyl-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-8-10(12)11-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAPGEODGZEQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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